High-Affinity BH4 Domain Binding with Quantitative Ki Determination vs. BH3-Mimetics
BDA-366 binds directly to the Bcl2 BH4 domain with a dissociation constant (Ki) of 3.3 ± 0.73 nM as determined by surface plasmon resonance [1]. This binding affinity is comparable to or exceeds that of established BH3-mimetics for their respective targets. Importantly, BDA-366 binding is critically dependent on an intact BH4 domain: deletion of the BH4 domain (ΔBH4) abolishes high-affinity binding, whereas deletion of BH1, BH2, or BH3 domains does not significantly affect binding (Ki values of 12.4, 7.6, and 23.4 nM, respectively) [2]. Alanine scanning mutagenesis further confirmed that single-point mutations in the BH4 domain (e.g., D10A, N11A, R12A, E13A) minimally affect binding (Ki range: 3.7–4.8 nM), but combined mutation of four key residues (D10A/N11A/R12A/E13A, designated AAAA) dramatically reduces binding affinity to Ki = 598.64 ± 0.12 nM [1].
| Evidence Dimension | Binding affinity (Ki) to Bcl2 protein variants |
|---|---|
| Target Compound Data | BDA-366 Ki = 3.3 ± 0.73 nM (WT Bcl2); Ki = 12.4 nM (ΔBH1); Ki = 7.6 nM (ΔBH2); Ki = 23.4 nM (ΔBH3); Ki = 598.64 nM (AAAA mutant) |
| Comparator Or Baseline | ΔBH4 mutant Bcl2: Ki > 654.8 nM (no significant binding); BH3-mimetics (e.g., ABT-737): bind BH1-BH3 hydrophobic pocket with Ki values typically 1–10 nM for Bcl2/Bcl-xL |
| Quantified Difference | ≥150-fold reduction in binding affinity upon BH4 domain deletion (3.3 nM vs. >654.8 nM); ≥180-fold reduction upon AAAA quadruple mutation |
| Conditions | Surface plasmon resonance (SPR) using purified recombinant Bcl2 proteins; cell-free biochemical assay |
Why This Matters
This quantitative binding data confirms BDA-366 engages a structurally distinct site (BH4 domain) from conventional BH3-mimetics, enabling unique pharmacological interrogation of BH4-dependent Bcl2 functions.
- [1] Han B, Park D, Li R, Xie M, Owonikoko TK, Zhang G, et al. Small-Molecule Bcl2 BH4 Antagonist for Lung Cancer Therapy. Cancer Cell. 2015 May 21;27(6):852-63. doi: 10.1016/j.ccell.2015.04.010. PMID: 26004684. View Source
- [2] BDA-366 - Applications - CAT N°: 35420. Bertin Bioreagent. Accessed 2025. https://bertin-bioreagent.cvmh.fr/ View Source
